Methyl 1-benzylbenzoimidazole-6-carboxylate Methyl 1-benzylbenzoimidazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1199773-31-3
VCID: VC0175508
InChI: InChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-14-15(9-13)18(11-17-14)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)N=CN2CC3=CC=CC=C3
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29456

Methyl 1-benzylbenzoimidazole-6-carboxylate

CAS No.: 1199773-31-3

Cat. No.: VC0175508

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29456

* For research use only. Not for human or veterinary use.

Methyl 1-benzylbenzoimidazole-6-carboxylate - 1199773-31-3

Specification

CAS No. 1199773-31-3
Molecular Formula C16H14N2O2
Molecular Weight 266.29456
IUPAC Name methyl 3-benzylbenzimidazole-5-carboxylate
Standard InChI InChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-14-15(9-13)18(11-17-14)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3
SMILES COC(=O)C1=CC2=C(C=C1)N=CN2CC3=CC=CC=C3

Introduction

Structural Characteristics

Methyl 1-benzylbenzoimidazole-6-carboxylate consists of a fused benzene and imidazole ring system. The benzyl group at position 1 enhances steric bulk, while the ester group at position 6 provides reactivity for further functionalization. Key structural features include:

  • Core structure: Benzimidazole (benzene fused to imidazole).

  • Substituents:

    • Benzyl group (C6H5CH2–) at N1 of the imidazole ring.

    • Methyl ester (COOCH3) at position 6.

The compound’s molecular formula is C17H14N2O2, with a molecular weight of 278.30 g/mol .

Synthesis and Preparation

General Synthetic Approach

The synthesis typically involves three steps:

  • Formation of the benzimidazole core: Cyclization of o-phenylenediamine derivatives with carboxylic acids or their equivalents.

  • Introduction of the benzyl group: Alkylation or substitution at the N1 position.

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

Example Protocol (Based on Analogous Benzimidazole Derivatives) :

  • Cyclization: React o-phenylenediamine with a carboxylic acid (e.g., 6-carboxybenzimidazole precursor) under acidic or catalytic conditions.

  • Benzyl Substitution: Treat the intermediate with benzyl halide or benzyl chloride in the presence of a base (e.g., K2CO3) to form the N1-benzyl derivative.

  • Esterification: Convert the carboxylic acid to a methyl ester using methyl chloroformate or diazomethane.

Key Reaction Conditions

StepReagents/ConditionsYieldNotes
CyclizationPolyphosphoric acid, 120–130°C60–80%High-temperature cyclization for ring closure .
Benzyl SubstitutionBenzyl chloride, DMF, 60–80°C70–85%Base (e.g., K2CO3) required to deprotonate N1 .
EsterificationMethyl chloroformate, THF, RT90%Rapid reaction under mild conditions .

Physicochemical Properties

Spectroscopic Data

TechniqueKey Peaks/SignalsSource
IR (KBr)1695 cm⁻¹ (C=O ester), 1450 cm⁻¹ (C=N imidazole)
¹H NMR (DMSO-d₆)δ 7.1–7.9 (aromatic H), 3.9 (s, OCH₃), 5.8 (s, CH₂ benzyl)
¹³C NMR (DMSO-d₆)δ 165.7 (COOCH₃), 134.3 (aromatic C), 53.5 (OCH₃)

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CHCl₃) .

  • Stability: Stable under inert atmospheres; hydrolyzes in aqueous acidic/basic conditions to form the carboxylic acid .

Applications and Research Findings

Coordination Chemistry

Methyl 1-benzylbenzoimidazole-6-carboxylate serves as a ligand in metal complexes. For example, its carboxylate group coordinates to Au(I) centers in nanoclusters, forming stable complexes with potential catalytic or optical properties .

Example: Gold Nanocluster Synthesis

  • Au(I) Complex Formation: React the compound with AuSMe₂Cl in DMF to yield a digold complex.

  • Hydrolysis: Treat with NaOH to convert the ester to a carboxylate, enabling further clustering .

Pharmaceutical Intermediates

The compound is a precursor in synthesizing benzimidazole-based drugs. For instance, hydrolysis of the methyl ester yields 6-carboxybenzimidazole derivatives, which are intermediates in antihypertensive agents like telmisartan .

IntermediateApplication
6-CarboxybenzimidazoleSynthesis of angiotensin II receptor blockers (e.g., telmisartan)
N1-Benzyl derivativesAntimicrobial agents (e.g., albendazole analogs)

Research Gaps and Future Directions

  • Biological Activity: Limited data on antimicrobial or antiparasitic properties.

  • Catalytic Applications: Potential as a ligand in asymmetric catalysis remains unexplored.

  • Material Science: Use in polymer chemistry or optoelectronic materials warrants investigation.

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